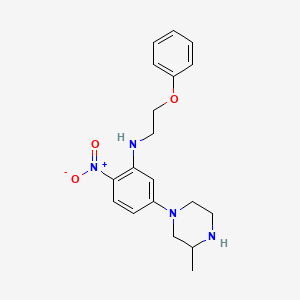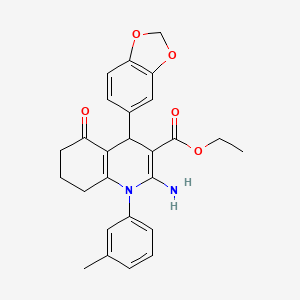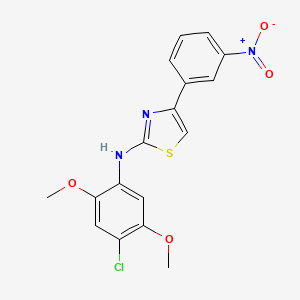
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and piperazine groups suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps:
Alkylation: The phenoxyethyl group can be introduced via an alkylation reaction, often using a suitable alkyl halide in the presence of a base.
Piperazine Introduction: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with 3-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further react to form various derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Addition: The piperazine ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to modify the piperazine ring.
Major Products
Amines: Reduction of the nitro group yields amines, which can be further functionalized.
Substituted Aromatics: Electrophilic aromatic substitution yields various substituted aromatic compounds.
N-alkylated Piperazines: Nucleophilic addition reactions yield N-alkylated piperazine derivatives.
科学研究应用
Chemistry
In chemistry, 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many drugs, suggests it may interact with biological targets such as receptors or enzymes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. The nitro group can be reduced to an amine, which may exhibit activity against certain diseases. Additionally, the phenoxyethyl group may enhance the compound’s ability to cross biological membranes.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amine, which may then interact with biological targets through hydrogen bonding or ionic interactions. The piperazine ring can enhance binding affinity through hydrophobic interactions, while the phenoxyethyl group may facilitate membrane permeability.
相似化合物的比较
Similar Compounds
5-(3-methylpiperazin-1-yl)-2-nitroaniline: Lacks the phenoxyethyl group, which may reduce its membrane permeability.
2-nitro-N-(2-phenoxyethyl)aniline: Lacks the piperazine ring, which may reduce its binding affinity to biological targets.
5-(3-methylpiperazin-1-yl)-2-nitro-N-ethyl aniline: Similar structure but with an ethyl group instead of phenoxyethyl, which may alter its pharmacokinetic properties.
Uniqueness
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the combination of the nitro group, piperazine ring, and phenoxyethyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.
属性
分子式 |
C19H24N4O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C19H24N4O3/c1-15-14-22(11-9-20-15)16-7-8-19(23(24)25)18(13-16)21-10-12-26-17-5-3-2-4-6-17/h2-8,13,15,20-21H,9-12,14H2,1H3 |
InChI 键 |
OAWBNSFACJTGRK-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B11537480.png)


![2,5,8-triphenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11537488.png)

![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)

![2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11537534.png)
![N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
![2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11537546.png)
![4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11537554.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11537566.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11537572.png)

